

Application Notes and Protocols for 4-Ethynyl-N-methylaniline in Click Chemistry

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Compound of Interest

Compound Name: 4-Ethynyl-N-methylaniline

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of **4-Ethynyl-N-methylaniline** in click chemistry reactions. This versatile terminal alkyne serves as a valuable building block for the synthesis of complex molecular architectures, finding applications in drug discovery, bioconjugation, and materials science.

Introduction to 4-Ethynyl-N-methylaniline in Click Chemistry

4-Ethynyl-N-methylaniline is an aromatic terminal alkyne that can readily participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These "click" reactions are known for their high efficiency, selectivity, and biocompatibility, making them ideal for conjugating molecules in complex environments.^{[1][2][3][4]} The presence of the N-methylaniline moiety can influence the electronic properties of the alkyne and the resulting triazole, potentially offering advantages in terms of solubility, biological activity, or material properties.

The primary application of **4-Ethynyl-N-methylaniline** in this context is the formation of a stable 1,2,3-triazole linkage with an azide-functionalized molecule. This reaction is widely used for:

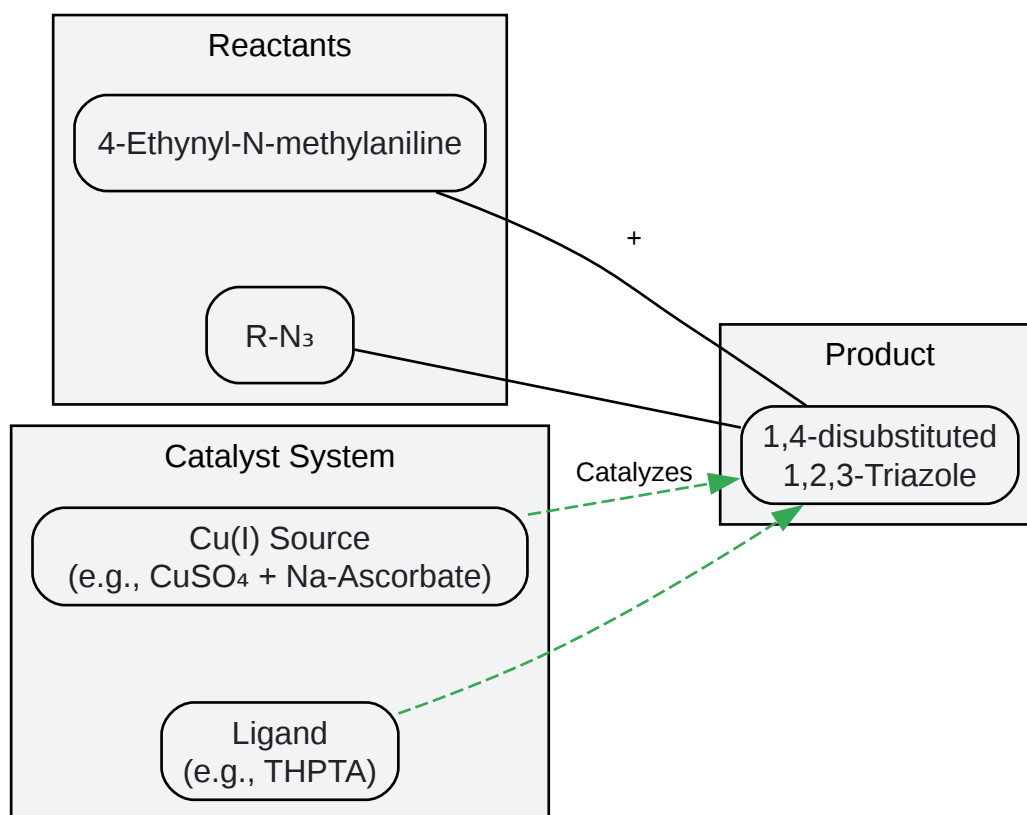
- Bioconjugation: Labeling proteins, nucleic acids, and other biomolecules with probes, tags, or therapeutic agents.[1][3]
- Drug Discovery: Synthesizing libraries of novel compounds for high-throughput screening and developing targeted drug delivery systems.[1]
- Materials Science: Creating functionalized polymers and materials with tailored properties.

Key Click Chemistry Reactions Involving 4-Ethynyl-N-methylaniline

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common and robust method for forming 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[1][2][3] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[5] The addition of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), can enhance the reaction rate and prevent catalyst degradation.

General Reaction Scheme for CuAAC:



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Caption: General scheme of a CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide. [4][6] This method is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern. [2][4] While **4-Ethynyl-N-methylaniline** itself is not a strained alkyne, it can be reacted with an azide-functionalized cyclooctyne derivative. However, the more common approach is to use an azide-functionalized aniline derivative with a strained alkyne. For the purpose of these notes, we will focus on the CuAAC reaction, as it is the primary application for terminal alkynes like **4-Ethynyl-N-methylaniline**.

Experimental Protocols

Disclaimer: The following protocols are generalized for aromatic alkynes and should be optimized for **4-Ethynyl-N-methylaniline** and the specific azide partner.

Protocol for CuAAC Reaction in Aqueous Solution (Bioconjugation)

This protocol is suitable for labeling biomolecules such as proteins or nucleic acids.

Materials:

- **4-Ethynyl-N-methylaniline** stock solution (10 mM in DMSO)
- Azide-functionalized biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., PBS, pH 7.4)
- Copper(II) sulfate (CuSO_4) stock solution (50 mM in water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (250 mM in water)
- Sodium ascorbate stock solution (500 mM in water, freshly prepared)
- DMSO (Dimethyl sulfoxide)
- Microcentrifuge tubes

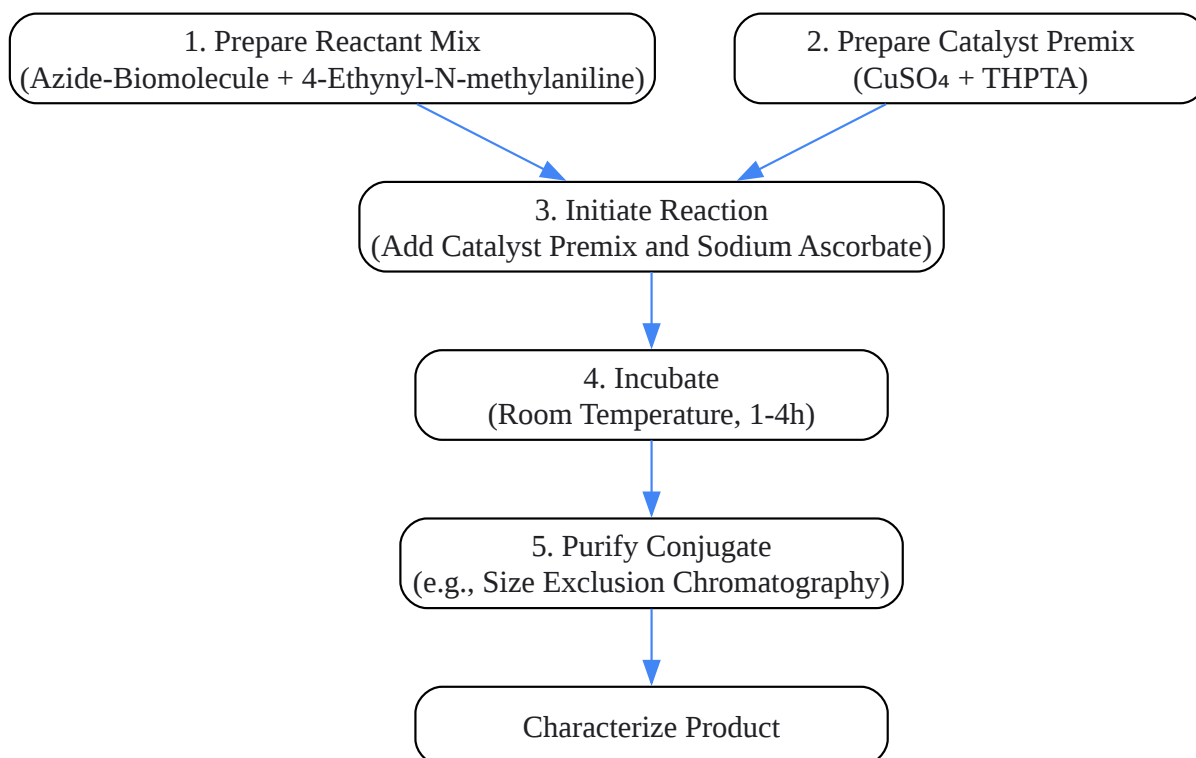
Procedure:

- Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the order listed:
 - Azide-functionalized biomolecule (to a final concentration of 10-100 μM)
 - **4-Ethynyl-N-methylaniline** stock solution (to a final concentration of 100-500 μM , typically 5-10 fold excess over the biomolecule)
 - Buffer to adjust the final volume.
 - Note: The final concentration of DMSO should be kept below 10% (v/v) to maintain the integrity of most biomolecules.
- Prepare the Catalyst Premix: In a separate tube, mix the CuSO_4 stock solution and the THPTA stock solution in a 1:5 molar ratio. For example, mix 1 μL of 50 mM CuSO_4 with 1 μL

of 250 mM THPTA. Let it stand for 1-2 minutes.

- Initiate the Reaction:
 - Add the catalyst premix to the reaction mixture to achieve a final copper concentration of 0.5-1 mM.
 - Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the reaction.
- Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
- Purification: Purify the resulting conjugate using an appropriate method for the biomolecule, such as size exclusion chromatography, dialysis, or precipitation.

Workflow for CuAAC Bioconjugation:



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Caption: A typical workflow for a CuAAC bioconjugation experiment.

Protocol for CuAAC Reaction in Organic Solvents (Small Molecule Synthesis)

This protocol is suitable for the synthesis of small molecule triazoles.

Materials:

- **4-Ethynyl-N-methylaniline**
- Organic azide
- Copper(I) iodide (CuI) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Sodium ascorbate (if using CuSO₄)
- A suitable solvent (e.g., THF, DMF, DMSO, or a mixture like t-BuOH/H₂O)
- A base (optional, e.g., triethylamine, diisopropylethylamine)
- Round-bottom flask
- Stir bar

Procedure:

- Set up the Reaction: To a round-bottom flask containing a stir bar, add **4-Ethynyl-N-methylaniline** (1.0 eq), the organic azide (1.0-1.2 eq), and the chosen solvent.
- Add Catalyst:
 - Using CuI: Add CuI (1-10 mol%).
 - Using CuSO₄: Add CuSO₄·5H₂O (1-10 mol%) and sodium ascorbate (5-20 mol%).
- Add Base (Optional): If desired, add a base such as triethylamine (1-2 eq).

- Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.
- Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions and yields for CuAAC reactions of various aromatic alkynes with benzyl azide. This data can serve as a starting point for optimizing reactions with **4-Ethynyl-N-methylaniline**.

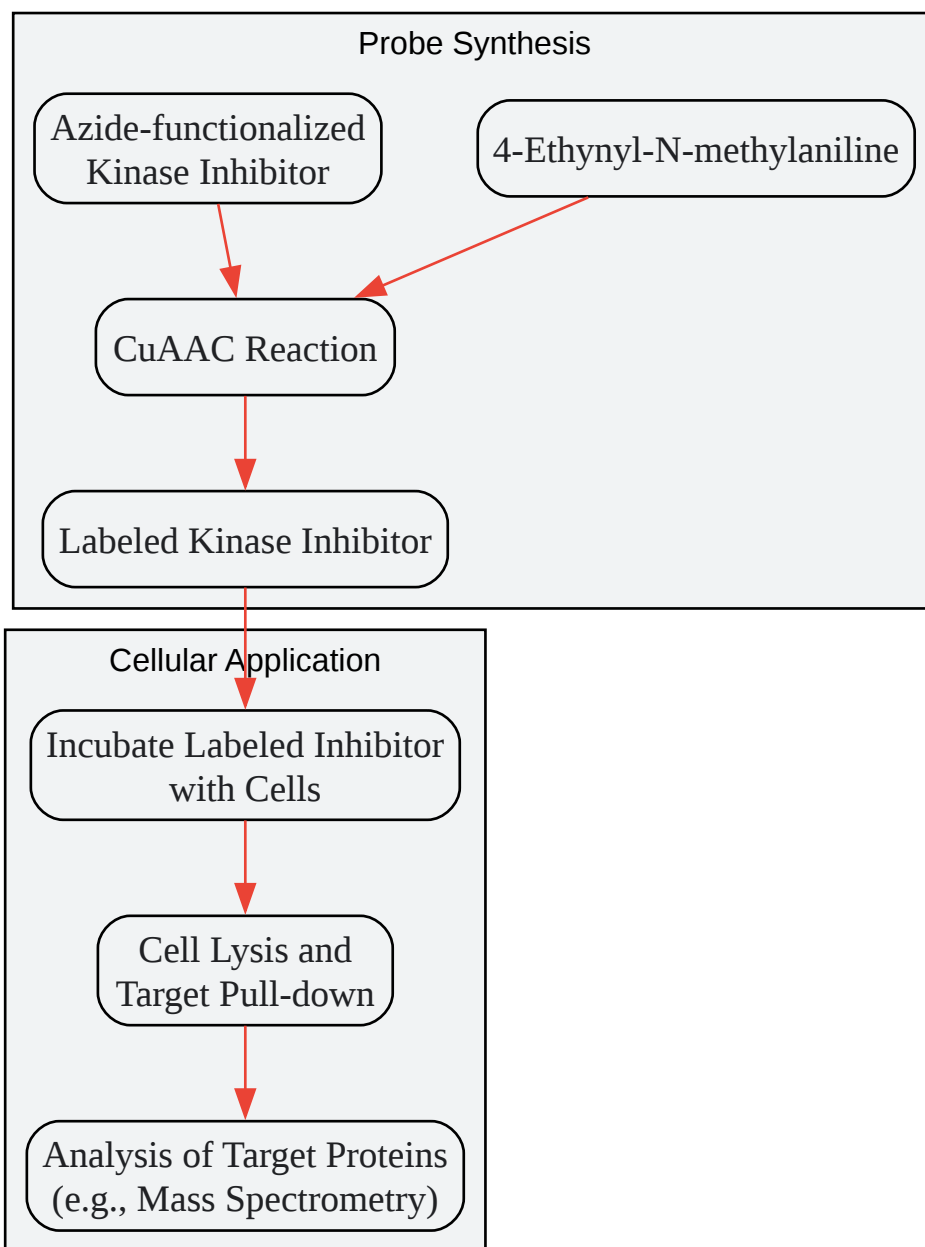
Alkyne	Catalyst System (mol%)	Solvent	Time (h)	Yield (%)	Reference
Phenylacetylene	CuI (1), Et ₃ N (10)	Cyrene™	4	>95	[7]
Phenylacetylene	Cu-MONPs (0.0005-0.003)	Water	24	83-98	[8]
Phenylacetylene	[Cu ₂ (μ-Br) ₂ (tBulmCH ₂ pyCH ₂ NEt ₂)] ₂ (0.5)	Neat	0.08	>99	[9]
4-Ethynyltoluene	CuI (1), Et ₃ N (10)	Cyrene™	12	85	[10]
4-Methoxyphenylacetylene	CuI (1), Et ₃ N (10)	Cyrene™	12	91	[10]

Note: This table presents data for analogous compounds. Actual yields for **4-Ethynyl-N-methylaniline** may vary and require optimization.

Application in a Hypothetical Signaling Pathway Study

Click chemistry with **4-Ethynyl-N-methylaniline** can be used to synthesize probes for studying cellular signaling pathways. For example, a kinase inhibitor could be functionalized with an azide group. This azide-modified inhibitor can then be "clicked" to **4-Ethynyl-N-methylaniline** to introduce a tag for detection or to modify its properties.

Hypothetical Workflow for Kinase Inhibitor Labeling:



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